![molecular formula C17H12N4O B6418534 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1207056-83-4](/img/structure/B6418534.png)

3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

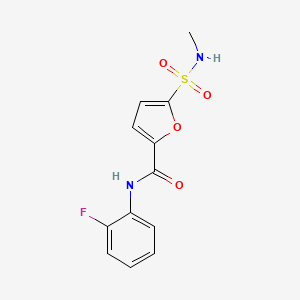

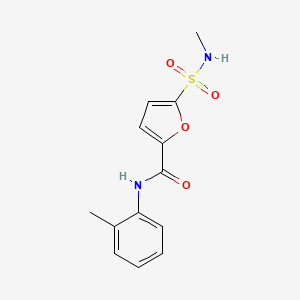

Description

“3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” is a glutamate metabotropic (mGluR5) positive allosteric modulator . It is used in the treatment of Phelan-McDermid syndrome caused by 22qI3 deletion .

Synthesis Analysis

The synthesis of pyrazole derivatives like “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Protodeboronation of pinacol boronic esters is also used in the synthesis .Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Protodeboronation of pinacol boronic esters is a notable reaction involved in the synthesis .Scientific Research Applications

Pharmacological Applications

The pyrazoline moiety, which is present in “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide”, is known to be a pharmacologically active scaffold . It is present in several marketed molecules with a wide range of uses, establishing its importance in the pharmaceutical sector . For instance, it is found in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), and 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent) .

Agricultural Applications

The pyrazoline moiety is also significant in the agricultural sector . While specific applications of “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” in agriculture are not mentioned, the wide range of uses of pyrazoline derivatives suggests potential applications in this field as well.

Industrial Applications

Pyrazoline derivatives, including “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide”, have established their importance in the industrial sector . The specific industrial applications are not detailed, but the broad-spectrum utility of pyrazolines indicates potential uses in various industries.

Insecticidal Applications

A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent, similar to “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide”, were designed and synthesized for their insecticidal activities . These compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes .

Anticancer Applications

Pyrazoline derivatives have been evaluated for in vitro cytotoxic activity against various cancer cell lines . While the specific anticancer activity of “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” is not mentioned, the presence of the pyrazoline moiety suggests potential anticancer applications.

Antiviral Applications

Pyrazoline derivatives, similar to “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide”, have shown promising activity against the tobacco mosaic virus (TMV) . This suggests potential antiviral applications of “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide”.

Mechanism of Action

Target of Action

The primary target of 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is the insect ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides .

Mode of Action

The compound interacts with the insect ryanodine receptor, potentially acting as an activator .

Biochemical Pathways

The affected biochemical pathway is the one involving the ryanodine receptor. The activation of this receptor by the compound could lead to changes in calcium ion concentration within the insect cells, disrupting normal cellular functions . .

Result of Action

The compound’s action on the ryanodine receptor leads to insecticidal activities. For example, it has shown moderate to high activities against the diamondback moth (Plutella xylostella) at various concentrations . .

Future Directions

Given the therapeutic potential of “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” and similar compounds, future research may focus on further elucidating their mechanisms of action, optimizing their synthesis, and assessing their safety and efficacy in clinical trials. The development of environmentally friendly synthesis methods is also a promising area of research .

properties

IUPAC Name |

3-cyano-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O/c18-11-12-2-1-3-14(10-12)17(22)20-15-6-4-13(5-7-15)16-8-9-19-21-16/h1-10H,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDZJJDHCSROTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6418461.png)

![7-chloro-1-(3-fluorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418465.png)

![5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6418482.png)

![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B6418487.png)

![2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418500.png)

![1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6418504.png)

![1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6418512.png)

![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)

![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)

![1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea](/img/structure/B6418550.png)

![1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418566.png)